REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([CH3:11])[CH:10]=1)[CH2:5][Mg]Cl.[Mg].CC1C=C(C=C(C)C=1)CCl.[CH2:23]([C:25]([CH3:27])=[O:26])[CH3:24]>C(OCC)C>[CH3:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([CH3:11])[CH:10]=1)[CH2:5][C:25]([OH:26])([CH2:23][CH3:24])[CH3:27]
|
Name
|
3,5-dimethylbenzylmagnesium chloride
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1C=C(C[Mg]Cl)C=C(C1)C
|
Name
|
|
Quantity
|
2.6 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
15.5 g
|
Type
|
reactant
|
Smiles
|
CC=1C=C(CCl)C=C(C1)C
|
Name
|
|
Quantity
|
7.5 g
|
Type
|
reactant
|
Smiles
|
C(C)C(=O)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Type
|
CUSTOM
|
Details
|
by shaking with water and sodium bicarbonate solution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
the whole was poured onto ice
|
Type
|
CUSTOM
|
Details
|
the organic phase was separated off
|
Type
|
EXTRACTION
|
Details
|
extracted
|
Type
|
CUSTOM
|
Details
|
After drying the organic phase
|
Type
|
DISTILLATION
|
Details
|
with solid potassium carbonate, fractional distillation
|
Type
|
CUSTOM
|
Details
|
13 g of end product were obtained in a temperature range of from 63° C. to 65° C. at 0.12 mbar
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
CC=1C=C(CC(C)(CC)O)C=C(C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |